molecular formula C10H6ClNO2 B125062 3-Indoleglyoxylyl chloride CAS No. 22980-09-2

3-Indoleglyoxylyl chloride

Cat. No.: B125062
CAS No.: 22980-09-2
M. Wt: 207.61 g/mol
InChI Key: FPEGGKCNMYDNMW-UHFFFAOYSA-N
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Description

3-Indoleglyoxylyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 α-Oxoindole-3-acetyl chloride and 2-(3-Indolyl)-2-oxoacetyl chloride . This compound is an indole derivative and is used in various chemical reactions and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Indoleglyoxylyl chloride can be synthesized through the reaction of 3-indoleglyoxylic acid with thionyl chloride . The reaction typically involves refluxing the mixture in an inert atmosphere to ensure complete conversion to the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, with optimizations for scale-up and efficiency. The use of thionyl chloride or oxalyl chloride as chlorinating agents is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Indoleglyoxylyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Indoleglyoxylyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

  • 3-Indoleglyoxylic Acid
  • 5-Hydroxyindole
  • 5-Benzyloxyindole
  • 3-Methylindole

Comparison: 3-Indoleglyoxylyl chloride is unique due to its ability to undergo chemiluminescence reactions, which is not a common property among similar indole derivatives. This makes it particularly useful in analytical chemistry and bioassays .

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGGKCNMYDNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177526
Record name 3-Indoleglyoxylyl chloride
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22980-09-2
Record name α-Oxo-1H-indole-3-acetyl chloride
Source CAS Common Chemistry
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Record name 3-Indoleglyoxylyl chloride
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Record name 22980-09-2
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Record name 3-Indoleglyoxylyl chloride
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Record name α-oxo-1H-indole-3-acetyl chloride
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Record name 3-INDOLEGLYOXYLYL CHLORIDE
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Synthesis routes and methods I

Procedure details

reacting indole with oxalyl chloride to give 3-indoleglyoxylyl chloride;
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Oxalyl chloride (10 ml) was slowly added to a stirred solution of 11.7 g of indole in 50 ml of anhydrous ether at 0° C. The temperature was allowed to reach room temperature and the mixture stirred for a further 2 hours. The orange precipitate was filtered off, washed with anhydrous ether and dried at 50° C. to give 3-indolylglyoxylyl chloride.
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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